molecular formula C17H13F2N3O3S B2714846 2,4-difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 903352-44-3

2,4-difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B2714846
CAS No.: 903352-44-3
M. Wt: 377.37
InChI Key: KAWBPKVARPJDFG-UHFFFAOYSA-N
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Description

  • The resulting intermediate is then reacted with a sulfonamide derivative under suitable conditions to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

  • Step 1: Preparation of the Aryl Halide

    • The aryl halide can be prepared by halogenation of the corresponding aromatic compound using halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
  • Step 2: Suzuki–Miyaura Coupling Reaction

    • The aryl halide is then coupled with an organoboron compound (e.g., phenylboronic acid) in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in an appropriate solvent (e.g., toluene or ethanol).

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide can undergo various types of chemical reactions, including:

  • Oxidation

    • The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
  • Reduction

    • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.
  • Substitution

    • The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, catalytic hydrogenation

    Substitution: Amines, thiols, halogenating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives with modified functional groups

    Substitution: Substituted aromatic compounds with new functional groups

Scientific Research Applications

2,4-difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide has a wide range of scientific research applications, including:

  • Chemistry

    • Used as a building block for the synthesis of more complex organic molecules.
    • Employed in the development of new synthetic methodologies and reaction mechanisms.
  • Biology

    • Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
    • Studied for its interactions with biological macromolecules like proteins and nucleic acids.
  • Medicine

    • Explored as a potential therapeutic agent for the treatment of various diseases.
    • Evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.
  • Industry

    • Utilized in the development of new materials with specific properties, such as polymers and coatings.
    • Applied in the formulation of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

  • Binding to Enzymes

    • Inhibiting the activity of key enzymes involved in metabolic pathways, leading to disruption of cellular processes.
  • Interacting with Receptors

    • Modulating the activity of receptors on the cell surface or within the cell, affecting signal transduction pathways.
  • Altering Gene Expression

    • Influencing the expression of specific genes, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

2,4-difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide can be compared with other similar compounds, such as:

  • N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide

    • Lacks the fluorine atoms, which may affect its chemical reactivity and biological activity.
  • 2,4-difluoro-N-(4-(pyridazin-3-yl)phenyl)benzenesulfonamide

    • Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.
  • This compound derivatives

    • Various derivatives with different substituents can be synthesized to explore structure-activity relationships and optimize biological activity.

Properties

IUPAC Name

2,4-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O3S/c1-25-17-9-7-15(20-21-17)11-2-5-13(6-3-11)22-26(23,24)16-8-4-12(18)10-14(16)19/h2-10,22H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWBPKVARPJDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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